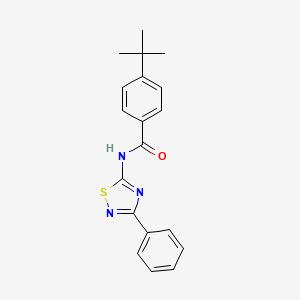

4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential applications in synthetic organic chemistry and medicinal chemistry. The thiadiazole moiety, in particular, is a heterocyclic compound that is known for its presence in various pharmacologically active molecules. The tert-butyl group is a common substituent in organic chemistry that can influence the physical and chemical properties of a molecule.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, tert-butyl phenylazocarboxylates have been used as building blocks for creating a variety of synthetic organic compounds. These compounds can undergo nucleophilic substitutions and radical reactions, which allow for the modification of the benzene ring and the introduction of various functional groups . Similarly, the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives has been reported, where the derivatives were synthesized and their photophysical properties were studied . Although the exact synthesis of "this compound" is not detailed, these studies provide insight into the potential synthetic routes that could be employed for its creation.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, a compound with a tert-butyl group and a thiazol-2-amine moiety was synthesized and its crystal structure was analyzed, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure . This suggests that "this compound" could also exhibit interesting structural features that may be elucidated through similar analytical methods.

Chemical Reactions Analysis

The chemical reactivity of compounds containing tert-butyl and thiadiazole groups has been explored. The tert-butyl phenylazocarboxylates, for example, can participate in a variety of radical reactions, including oxygenation and halogenation . The thiadiazole derivatives have been used to create fluorescent boron complexes, indicating that the thiadiazole moiety can engage in reactions that form chelated structures . These findings suggest that "this compound" may also be reactive under certain conditions and could potentially form various derivatives through chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in several studies. For instance, polyamides derived from 4-tert-butylcatechol exhibit high thermal stability and solubility in polar solvents . The fluorescence characteristics of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been investigated, revealing properties such as large Stokes shift and solid-state fluorescence . These studies provide a foundation for understanding the potential properties of "this compound," which may include high thermal stability and interesting photophysical properties.

科学的研究の応用

Organic Synthesis and Chemical Properties

- The synthesis of 1,2,4-thiadiazoles, including compounds structurally related to 4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, has been achieved through methods such as radical dimerization of primary thioamides at room temperature. These reactions proceed smoothly, offering a straightforward pathway to thiadiazole derivatives (Chauhan et al., 2018).

Antimicrobial and Larvicidal Activities

- Novel thiadiazolotriazin-4-ones, related in structure to the compound of interest, have shown potent antimicrobial properties against various bacterial and fungal pathogens, as well as mosquito larvicidal activity. This indicates the potential of thiadiazole derivatives in developing new antimicrobial agents and insecticides (Kumara et al., 2015).

Material Science and Polymer Chemistry

- In the realm of materials science, derivatives of 4-tert-butylcatechol, which share a functional similarity with this compound, have been utilized to synthesize new polyamides. These polymers exhibit non-crystalline structures, high solubility in polar solvents, and form transparent, flexible films with significant thermal stability, highlighting their potential application in advanced materials (Hsiao et al., 2000).

Fluorescent Materials and Sensing

- The compound and its related structures have been explored for their fluorescent properties and potential use in sensing applications. For instance, benzothiazole-based compounds have demonstrated aggregation-induced emission enhancement (AIEE), which can be influenced by the incorporation of tert-butyl groups. These findings suggest avenues for developing new fluorescent materials for various sensing applications (Qian et al., 2007).

特性

IUPAC Name |

4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-19(2,3)15-11-9-14(10-12-15)17(23)21-18-20-16(22-24-18)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABKTDXSJZMRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)

![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2526484.png)

![Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2526491.png)

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)

![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)